7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine class. This compound is characterized by its unique structural features and is of interest in various scientific fields, particularly in medicinal chemistry due to its potential therapeutic applications.
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is classified as a heterocyclic compound containing both bromine and chlorine atoms. Its molecular formula is , with a molecular weight of approximately 231.48 g/mol. The compound exhibits properties typical of halogenated heterocycles, which can influence its reactivity and biological activity .
The synthesis of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine typically involves multi-step organic reactions that may include halogenation and cyclization processes. One common synthetic route involves starting from pyrrole derivatives, which undergo bromination and chlorination to introduce the respective halogens at specific positions on the pyrrolo[1,2-a]pyrazine framework.
The synthesis often requires precise control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Techniques such as column chromatography may be employed for the purification of the final product. Specific reaction pathways can vary based on the desired substitution patterns on the pyrrolo[1,2-a]pyrazine core .
The molecular structure of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine consists of a fused ring system that includes a pyrrole and a pyrazine moiety. The presence of bromine and chlorine substituents at specific positions enhances its chemical properties.
Key structural data includes:
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine can participate in various chemical reactions typical of halogenated compounds. These may include nucleophilic substitutions where the halogen atoms can be replaced by other functional groups under appropriate conditions.
The reactivity of this compound can be influenced by the electronic effects of the halogens attached to the aromatic system, potentially leading to different reaction pathways depending on the nature of nucleophiles used in reactions .
Research indicates that similar compounds may exhibit inhibitory effects on gastric acid secretion or other physiological processes associated with excessive acid production in mammals. This suggests potential therapeutic roles in treating conditions like peptic ulcers or gastroesophageal reflux disease (GERD) .
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine is typically described as a colorless solid. Its melting point and boiling point are not widely reported but are essential for practical applications in laboratory settings.
The compound exhibits notable chemical properties due to its halogen substituents:
7-Bromo-1-chloropyrrolo[1,2-a]pyrazine has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting gastric acid secretion disorders. Its unique structure may also allow for further modifications to enhance efficacy or reduce side effects.
Additionally, research into its pharmacological properties could reveal broader applications in treating various diseases characterized by dysregulated acid secretion or other related metabolic pathways .
Multicomponent reactions (MCRs) offer efficient single-pot construction of the pyrrolo[1,2-a]pyrazine scaffold. A representative approach involves the condensation of α-haloketones, aminopyrazines, and β-dicarbonyl compounds under mild conditions. For example, reacting 2-aminopyrazine with phenacyl bromide and ethyl acetoacetate in ethanol at 60–80°C yields ethyl 4-methylpyrrolo[1,2-a]pyrazine-3-carboxylate. This method achieves moderate yields (45–65%) but provides direct access to C3-functionalized derivatives suitable for halogenation [1].
Key advantages of MCRs include atom economy and operational simplicity. However, limitations arise in controlling regioselectivity for unsymmetrical substrates. Microwave irradiation significantly enhances reaction efficiency, reducing synthesis times from hours to minutes while improving yields by 15–20% compared to conventional heating [1] [6].
Table 1: Multicomponent Reaction Optimization for Pyrrolo[1,2-a]pyrazine Synthesis
Reactants | Conditions | Catalyst/Additive | Yield (%) | Reference |
---|---|---|---|---|
2-Aminopyrazine, Phenacyl bromide, Ethyl acetoacetate | EtOH, 78°C, 8h | None | 52 | [1] |
2-Aminopyrazine, 4-Bromophenacyl bromide, Dimedone | CH~3~CN, μW, 100°C, 20min | p-TsOH (10 mol%) | 68 | [6] |
3-Aminopyridazine, Methyl bromoacetate, Acetylacetone | EtOH, reflux, 6h | Piperidine (5 mol%) | 47 | [1] |
Enaminones serve as pivotal precursors for annulation reactions forming the pyrrolo[1,2-a]pyrazine core. A robust two-step protocol involves:
Critical parameters include the stoichiometry of ammonium acetate (3–5 equivalents) and reaction temperature. Temperatures below 100°C result in incomplete cyclization, while prolonged heating (>15 hours) promotes degradation. For halogenated derivatives, starting with pre-halogenated pyrazines (e.g., 2,3-dichloro-5-bromopyrazine) enables direct incorporation of halogen atoms during core assembly [6].
Halogenation strategies are categorized into direct methods (using pre-halogenated building blocks) and sequential methods (functionalizing the assembled core).
Direct Bromination at C7
Electrophilic bromination of pyrrolo[1,2-a]pyrazine requires careful regiocontrol. Using 1 equivalent of bromine (Br~2~) in chloroform at 0–5°C selectively substitutes C7 due to its high electron density. This method yields 7-bromopyrrolo[1,2-a]pyrazine (85–90% purity), though overbromination occurs if temperatures exceed 20°C [7]. Alternative brominating agents include:
Chlorination at N1
N1 chlorination employs phosphorus oxychloride (POCl~3~) as both solvent and reagent. Refluxing 7-bromopyrrolo[1,2-a]pyrazine in neat POCl~3~ (8–12 hours) achieves 70–75% conversion to 7-bromo-1-chloropyrrolo[1,2-a]pyrazine. Catalytic N,N-diethylaniline (5 mol%) enhances selectivity by minimizing phosphorylated byproducts [8]. Microwave-assisted chlorination (POCl~3~, 150°C, 45 minutes) boosts yields to 88% while reducing reaction times [8].
Table 2: Halogenation Methods for Pyrrolo[1,2-a]pyrazine Derivatives
Substrate | Reagent/Conditions | Temperature/Duration | Product | Yield (%) |
---|---|---|---|---|
Pyrrolo[1,2-a]pyrazine | Br~2~ (1 eq), CHCl~3~ | 0–5°C, 2h | 7-Bromopyrrolo[1,2-a]pyrazine | 86 |
7-Bromopyrrolo[1,2-a]pyrazine | POCl~3~ (neat), DEA (cat.) | Reflux, 10h | 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine | 74 |
7-Bromopyrrolo[1,2-a]pyrazine | POCl~3~, μW irradiation | 150°C, 45min | 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine | 88 |
3-Methylpyrrolo[1,2-a]pyrazine | NBS (1.1 eq), DMF | 25°C, 4h | 7-Bromo-3-methylpyrrolo[1,2-a]pyrazine | 79 |
The C7 bromine and N1 chlorine of 7-bromo-1-chloropyrrolo[1,2-a]pyrazine enable sequential cross-coupling and nucleophilic substitutions for diversification.
Palladium-Catalyzed Cross-Coupling at C7
The bromine at C7 undergoes Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. Key examples:
Table 3: Cross-Coupling Reactions at C7 of 7-Bromo-1-chloropyrrolo[1,2-a]pyrazine
Reaction Type | Conditions | Product | Yield (%) |
---|---|---|---|
Suzuki Coupling | Phenylboronic acid, Pd(PPh~3~)~4~, K~2~CO~3~, Dioxane/H~2~O | 1-Chloro-7-phenylpyrrolo[1,2-a]pyrazine | 82 |
Buchwald-Hartwig | Piperazine, Pd~2~(dba)~3~, BINAP, t-BuONa | 7-(4-Piperazinyl)-1-chloropyrrolo[1,2-a]pyrazine | 78 |
Cyanation | Zn(CN)~2~, Pd(PPh~3~)~4~, DMF, 120°C | 1-Chloro-7-cyanopyrrolo[1,2-a]pyrazine | 71 |
Nucleophilic Substitution at N1
The chlorine at N1 is displaced by nitrogen nucleophiles under mild conditions. Primary/secondary amines (e.g., methylamine, piperidine) react in acetonitrile at 25–60°C without catalysts, yielding >90% N1-aminated products. Alcohols require NaH as base in THF to form ether derivatives (50–65% yield). Selectivity challenges arise when both halogens are present: C7 bromine remains inert during N1 amination due to electronic deactivation by the adjacent nitrogen [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0